3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine
Description
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine (CAS: 5273-39-2) is a pyridazine derivative featuring a 4-chlorobenzyl sulfanyl group at position 3 and a methyl substituent at position 4. Its structure is characterized by a planar pyridazine core, which facilitates π-π stacking interactions, and a hydrophobic 4-chlorobenzyl moiety that enhances lipophilicity. The compound is synthesized via nucleophilic substitution reactions, typically involving sulfonyl chloride intermediates and pyridazine precursors under controlled conditions .
Properties
CAS No. |
5273-39-2 |
|---|---|
Molecular Formula |
C12H11ClN2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H11ClN2S/c1-9-2-7-12(15-14-9)16-8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
InChI Key |
YETSWTJQHZBVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 6-methylpyridazine.
Nucleophilic Substitution: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol compound to form 4-chlorobenzylsulfanyl.
Cyclization: The 4-chlorobenzylsulfanyl intermediate is then reacted with 6-methylpyridazine under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS: 894051-63-9)
- Structural Differences : Incorporates a triazolo[4,3-b]pyridazine core and a 2-thienyl group at position 6 instead of a methyl group.
- This compound may exhibit improved binding to enzymes or receptors requiring planar heterocyclic systems .
3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine (CAS: 896058-43-8)
- Structural Differences : Substitutes the methyl group with a pyridin-3-yl substituent.
5-[6-[(4-Chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole (CAS: 897758-58-6)
- Structural Differences : Replaces the pyridazine core with a pyridazine-thiazole hybrid.
Heterocyclic Core Variations
Pyrimidine Derivatives: 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
- Structural Differences: Features a pyrimidine core instead of pyridazine, with a trifluoromethyl-anilino substituent.
- Implications: The pyrimidine core offers distinct electronic properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity. This compound demonstrated crystallographic stability in a triclinic P1 space group, with intermolecular N—H⋯N(cyano) hydrogen bonds contributing to its solid-state packing .
Triazole Derivatives: 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Structural Differences : Replaces pyridazine with a 1,2,4-triazole ring and includes an adamantyl group.
- Implications: The adamantyl moiety significantly increases hydrophobicity and steric bulk, making this compound a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ value in the nanomolar range .
Physicochemical and Crystallographic Properties
- Solubility : Methyl and pyridinyl substituents (e.g., CAS: 896058-43-8) improve aqueous solubility compared to highly hydrophobic derivatives like the adamantyl-triazole compound .
- Crystal Packing: The pyrimidine derivative (CAS: N/A) exhibits a triclinic P1 space group with three independent molecules per asymmetric unit. Weak hydrogen bonds (N—H⋯N) stabilize its crystal lattice, whereas the pyridazine core in 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine may favor monoclinic or orthorhombic systems due to its simpler substituents .
Biological Activity
3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyridazine ring with a sulfanyl group and a chlorobenzyl substituent. Its molecular formula is with a molecular weight of approximately 285.2 g/mol. The presence of both sulfur and chlorine atoms is believed to enhance its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
| Fungi | 128 µg/mL |
These results suggest that the compound could be further explored for therapeutic applications in treating infections.
Anticancer Activity
The compound also shows promise as an anticancer agent . In cell line studies, it has been observed to inhibit the proliferation of various cancer cells, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing their activity:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various bacterial strains highlighted the compound's ability to disrupt bacterial cell walls, leading to increased permeability and eventual cell lysis. -
Anticancer Study :
In vivo studies using mice models demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
